REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8].[CH2:11]([NH2:15])[CH2:12][CH2:13][CH3:14]>C(#N)C>[CH2:11]([NH:15][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8])[CH2:12][CH2:13][CH3:14].[CH2:11]([NH:15][C:7]1[CH:6]=[N:5][N:4]([CH3:9])[C:3](=[O:10])[C:2]=1[Cl:1])[CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
358 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1Cl)C)=O
|
Name
|
|
Quantity
|
585 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by chromatography (hexanes-EtOAc 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC=1C(N(N=CC1Cl)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=C(C(N(N=C1)C)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8].[CH2:11]([NH2:15])[CH2:12][CH2:13][CH3:14]>C(#N)C>[CH2:11]([NH:15][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8])[CH2:12][CH2:13][CH3:14].[CH2:11]([NH:15][C:7]1[CH:6]=[N:5][N:4]([CH3:9])[C:3](=[O:10])[C:2]=1[Cl:1])[CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
358 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1Cl)C)=O
|
Name
|
|
Quantity
|
585 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by chromatography (hexanes-EtOAc 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC=1C(N(N=CC1Cl)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=C(C(N(N=C1)C)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |